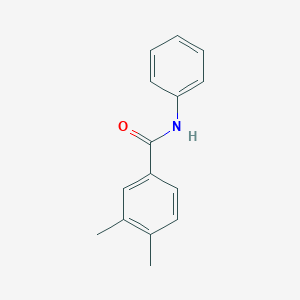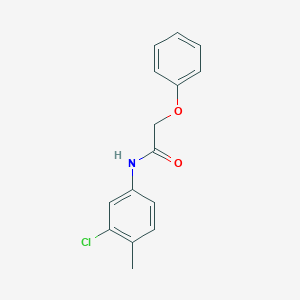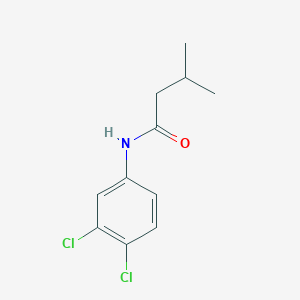
3,4-dichloro-N-(quinolin-8-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dichloro-N-quinolin-8-ylbenzamide is a chemical compound with the molecular formula C16H10Cl2N2O and a molecular weight of 317.2 g/mol It is characterized by the presence of two chlorine atoms at the 3 and 4 positions of the benzamide ring and a quinoline moiety attached to the nitrogen atom of the benzamide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-(quinolin-8-yl)benzamide can be achieved through a copper-mediated tandem C(sp2)–H amination reaction. This method involves the use of N-(quinolin-8-yl)benzamide and amidine hydrochlorides as starting materials. The reaction is carried out under mild conditions, avoiding the use of sensitive and expensive metals . The process is efficient and allows for the construction of complex polycyclic molecules in a single step.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the copper-mediated synthesis route provides a scalable and cost-effective approach for large-scale production. The use of readily available starting materials and the simplicity of the reaction conditions make this method suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dichloro-N-quinolin-8-ylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The chlorine atoms in the benzamide ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: DDQ in the presence of a protic acid can oxidize the compound to form various oxidized products.
Reduction: Sodium borohydride in an alcoholic solvent can reduce the compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Oxidized derivatives of the quinoline and benzamide moieties.
Reduction: Reduced amine derivatives.
Substitution: Substituted benzamide derivatives with different functional groups replacing the chlorine atoms.
Applications De Recherche Scientifique
3,4-Dichloro-N-quinolin-8-ylbenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3,4-dichloro-N-(quinolin-8-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline moiety is known to interact with DNA gyrase and topoisomerase IV, leading to the stabilization of the enzyme-DNA complex and subsequent cell death . This mechanism is similar to that of quinolone antibiotics, which are effective against bacterial infections.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): A widely used quinone with high reduction potential.
8-Aminoquinoline: A common nitrogen-containing heterocyclic framework used in C–H bond activation/functionalization.
Uniqueness
3,4-Dichloro-N-quinolin-8-ylbenzamide is unique due to its specific substitution pattern and the presence of both quinoline and benzamide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C16H10Cl2N2O |
|---|---|
Poids moléculaire |
317.2 g/mol |
Nom IUPAC |
3,4-dichloro-N-quinolin-8-ylbenzamide |
InChI |
InChI=1S/C16H10Cl2N2O/c17-12-7-6-11(9-13(12)18)16(21)20-14-5-1-3-10-4-2-8-19-15(10)14/h1-9H,(H,20,21) |
Clé InChI |
FTCRLBXJOFJNHM-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)NC(=O)C3=CC(=C(C=C3)Cl)Cl)N=CC=C2 |
SMILES canonique |
C1=CC2=C(C(=C1)NC(=O)C3=CC(=C(C=C3)Cl)Cl)N=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![Methyl 2-{[2-(4-isobutylphenyl)propanoyl]amino}benzoate](/img/structure/B311636.png)

